![molecular formula C13H14BrFN2O B572735 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-90-4](/img/structure/B572735.png)

3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

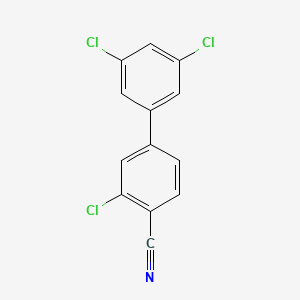

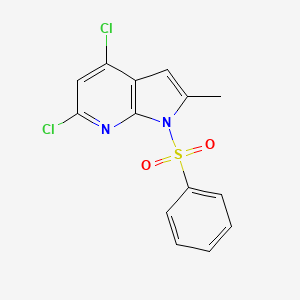

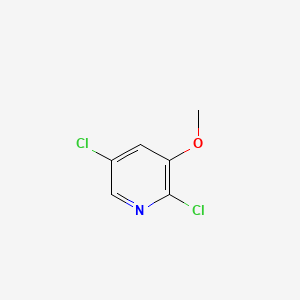

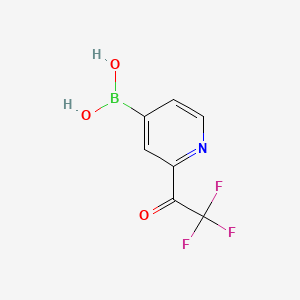

Synthetic Intermediates : Compounds with bromo-fluorophenyl groups, similar to "3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one", are valuable intermediates in organic synthesis. They can be used for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl has been described as a key intermediate for manufacturing anti-inflammatory materials (Qiu et al., 2009).

Drug Design and Development : Bromine and fluorine atoms are frequently incorporated into drug molecules to enhance their pharmacokinetic properties, such as stability, bioavailability, and receptor binding affinity. The presence of a diazaspiro[4.4]nonan-2-one scaffold within a compound suggests potential for CNS activity, given the structural resemblance to known psychoactive substances. Such frameworks are often explored in the context of developing new therapeutic agents with unique modes of action.

Environmental Science and Toxicology

- Environmental Persistence and Toxicity : Brominated and fluorinated organic compounds are of environmental concern due to their potential persistence and bioaccumulation. Research on the microbial degradation of polyfluoroalkyl chemicals indicates the environmental fate and challenges associated with the breakdown of such substances (Liu & Mejia Avendaño, 2013). Understanding the degradation pathways and environmental impact of bromo-fluorophenyl-containing compounds like "this compound" is crucial for assessing their safety and regulatory compliance.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological changes . For instance, some compounds can act as potent agonists of the 5-hydroxytryptamine receptor .

Biochemical Pathways

It’s worth noting that similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

A related compound, 25b-nbf, was found to be extensively metabolized in human hepatocytes, undergoing processes such as hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that the photoactivity of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to be inhibited in a close-packed lattice, but was active in solution .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2O/c14-8-3-4-9(10(15)7-8)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBWGOVZKOZNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(C(=O)N2)C3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)

![Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate](/img/structure/B572665.png)

![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)

![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)

![(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione](/img/structure/B572673.png)

![2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B572674.png)